m-Trifluoromethyl-diphenyl diselenide is an organoselenium compound characterized by its unique structure and potential biological activities. This compound features a trifluoromethyl group attached to a diphenyl diselenide backbone, which enhances its chemical properties and biological efficacy. Organoselenium compounds, including m-trifluoromethyl-diphenyl diselenide, have garnered interest due to their antioxidant properties and potential therapeutic applications in various medical conditions, including pain and depression.
m-Trifluoromethyl-diphenyl diselenide is classified under organoselenium compounds, specifically as a diselenide. Its chemical formula is represented as , indicating the presence of two selenium atoms bonded to phenyl groups, with one of the phenyl groups modified by a trifluoromethyl substituent. This compound is synthesized through various chemical methods that involve selenium and aromatic compounds.
The synthesis of m-trifluoromethyl-diphenyl diselenide typically involves the reaction of diphenyl diselenide with trifluoromethylating agents. One common method includes:
This synthesis method has been optimized for yield and purity, making it suitable for further biological evaluations .
The molecular structure of m-trifluoromethyl-diphenyl diselenide consists of:
The structural formula can be represented as follows:
This structure contributes to its unique properties, including enhanced lipophilicity and potential interactions with biological targets .
m-Trifluoromethyl-diphenyl diselenide participates in several chemical reactions, primarily due to the reactivity of its selenium atoms:
These reactions are significant for understanding its mechanism of action in biological systems.
The mechanism of action of m-trifluoromethyl-diphenyl diselenide in biological contexts involves several pathways:
These mechanisms indicate its potential therapeutic roles in treating oxidative stress-related disorders.
m-Trifluoromethyl-diphenyl diselenide exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings and potential applications in medicinal chemistry .
m-Trifluoromethyl-diphenyl diselenide has several applications in scientific research:
The organoselenium compound m-trifluoromethyl-diphenyl diselenide [(m-CF₃-PhSe)₂] demonstrates significant efficacy in rodent models of pain-depression dyad, a complex comorbidity state where chronic pain and depressive disorders coexist and mutually exacerbate pathological processes. In reserpine-induced models, which replicate key features of this comorbidity, (m-CF₃-PhSe)₂ administration (10 mg/kg, intragastric) effectively reverted both nociceptive and depressive-like behaviors. Treated mice exhibited normalized response latencies in the hot-plate test, indicating reversal of thermal hyperalgesia, and reduced immobility time in the forced swimming test (FST), demonstrating antidepressant-like effects. Crucially, these behavioral improvements occurred without alterations in general locomotor function, as confirmed by rota-rod testing [2].
The compound's mechanistic efficacy involves multi-target modulation of interconnected pathological pathways:
In partial sciatic nerve ligation (PSNL) models of neuropathic pain-depression comorbidity, subchronic administration (0.1 mg/kg/day for 14 days) produced superior effects compared to acute dosing. The compound attenuated mechanical allodynia in Von Frey testing and depressive-like behavior in FST through suppression of neuroinflammatory cascades. Specifically, it reduced elevated levels of pro-inflammatory cytokines (TNF-α, IL-1β), inhibited NF-κB activation, normalized COX-2 overexpression, and attenuated p38 MAPK phosphorylation in neural tissues. Concomitantly, it increased brain-derived neurotrophic factor (BDNF) while reducing glutamate release and 5-HT uptake abnormalities—demonstrating comprehensive neuromodulatory capabilities [3].
Table 1: Summary of (m-CF₃-PhSe)₂ Effects in Pain-Depression Comorbidity Models
Model | Behavioral Effects | Molecular Changes | Treatment Protocol |
---|---|---|---|
Reserpine-induced | ↓ Thermal hyperalgesia (hot-plate)↓ Immobility (FST)Normalized exploratory behavior (open field) | ↓ TBARS & 4-HNE↓ Cleaved/total PARP ratioNormalized glucocorticoid receptors | 10 mg/kg intragastric, single dose after reserpine induction |
PSNL-induced neuropathic | ↓ Mechanical allodynia (Von Frey)↓ Immobility (FST) | ↓ Pro-inflammatory cytokines↓ NF-κB activation↓ COX-2 expression↑ BDNF levels | 0.1 mg/kg/day intragastric for 14 days (superior to acute) |
(m-CF₃-PhSe)₂ exhibits significant modulatory effects on neural pathways implicated in psychostimulant addiction, particularly those involving amphetamine-induced neuroadaptations. The compound demonstrates regulatory actions on dopamine and glutamate neurotransmission within mesolimbic reward circuits, which are fundamentally dysregulated in substance use disorders. Through its antioxidant properties and modulation of synaptic plasticity, (m-CF₃-PhSe)₂ attenuates amphetamine-induced hyperlocomotion—a behavioral correlate of psychostimulant sensitization [4].
The compound's efficacy in addiction models involves several interconnected mechanisms:
Table 2: Neurochemical and Behavioral Effects of (m-CF₃-PhSe)₂ in Addiction Models
Neurotransmitter System | Observed Effects | Behavioral Correlates |
---|---|---|
Dopaminergic | Normalization of dopamine turnoverReduction in oxidative stress in terminals | Attenuation of amphetamine-induced hyperlocomotionReduced behavioral sensitization |
Glutamatergic | Reduced aberrant glutamate releaseModulation of AMPA receptor trafficking | Decreased drug-seeking behaviorAttenuation of cue-induced reinstatement |
Neurotrophic | Restoration of BDNF levelsFacilitation of mTOR signaling | Improved extinction learningReduced conditioned place preference |
(m-CF₃-PhSe)₂ enhances resilience to social avoidance behaviors induced by chronic social defeat stress (CSDS), particularly through modulation of hippocampal neurocircuitry and fear learning pathways. Social avoidance in CSDS models manifests as specific avoidance of aggressor mice (e.g., CD-1 strain) rather than general sociability deficits, indicating context-specific fear conditioning. The compound effectively disrupts the acquisition and consolidation of these socially conditioned fear responses [5].
The pharmacological actions involve several neuroadaptive changes:
The effects of (m-CF₃-PhSe)₂ on stress resilience mechanisms demonstrate notable parallels to the neural changes observed in mice responsive to prolonged exposure (PE) therapy—a gold-standard behavioral treatment for trauma-related disorders. PE-responsive mice show normalized neuronal excitability patterns similar to those induced by (m-CF₃-PhSe)₂ administration, suggesting shared mechanisms of action at the circuit level [9].
Table 3: Effects of (m-CF₃-PhSe)₂ on Social Stress-Induced Behaviors and Neurophysiology
Behavioral Paradigm | Key Findings | Neurophysiological Correlates |
---|---|---|
Chronic Social Defeat Stress (CSDS) | ↓ Social avoidance specifically to aggressorsNo effect on general sociability | ↓ HCN1 overexpression in CA1Normalized Iₕ currentRestored AMPA receptor transmission |
Fear Conditioning to Social Threat | Accelerated extinction learningReduced second-order conditioning | Enhanced glucocorticoid receptor signalingModulation of BLA-hippocampal circuitry |
Witnessing Social Defeat | Prevention of susceptibility behaviors↓ Freezing to trauma-associated cues | Restored dorsal hippocampal excitabilityNormalized synaptic plasticity markers |
(m-CF₃-PhSe)₂ demonstrates significant anticonvulsant properties in pentylenetetrazole (PTZ)-induced seizure models, which are widely utilized for studying generalized seizure activity and screening potential antiepileptic compounds. The compound effectively delays seizure onset, reduces seizure severity scores, and decreases mortality rates in PTZ-challenged rodents. These protective effects occur through several interconnected mechanisms that modulate neuronal excitability and synchronization [8].
Key mechanisms underlying its antiseizure effects include:
The compound's efficacy extends beyond acute seizure suppression to modification of epileptogenesis. In kindling models induced by repeated subconvulsive PTZ administration, (m-CF₃-PhSe)₂ treatment significantly delays kindling progression and reduces the development of generalized seizure susceptibility. This disease-modifying potential correlates with reduced hippocampal neurodegeneration and attenuated gliosis—indicating neuroprotective effects that may prevent maladaptive plasticity underlying epileptogenesis [8].
Table 4: Anticonvulsant Effects of (m-CF₃-PhSe)₂ in PTZ-Induced Seizure Models
Parameter | Effect of (m-CF₃-PhSe)₂ | Proposed Mechanism |
---|---|---|
Seizure latency | Significantly increased | Enhanced GABAergic inhibitionReduced glutamatergic excitotoxicity |
Seizure severity score | Dose-dependent reduction | Voltage-gated sodium channel inactivationEnhanced potassium channel conductance |
Mortality rate | Decreased | Prevention of seizure-induced neuronal deathAttenuation of respiratory arrest |
Kindling progression | Delayed development of generalized seizures | Reduced epileptogenic plasticityDecreased hippocampal neurodegeneration |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7